Dual-Target Urease Inhibition: A Unique Secondary Pharmacology Not Shared by SB-705498
In contrast to the clinical-stage TRPV1 antagonist SB-705498, which shows no appreciable urease inhibition at therapeutic concentrations, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)urea inhibits H. pylori urease with an IC50 of 1.10 × 10³ nM (1.1 μM) [1]. This activity is approximately 3.4-fold more potent than the clinically used urease inhibitor acetohydroxamic acid (IC50 = 3.7 μM against H. pylori ATCC 43504 urease) [2]. This dual-target profile—combining TRPV1 antagonism with direct urease inhibition—is not achievable with any single mainstream TRPV1 antagonist or urease inhibitor alone.
| Evidence Dimension | Urease inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.10 × 10³ nM (H. pylori urease) |
| Comparator Or Baseline | Acetohydroxamic acid: 3.7 × 10³ nM (H. pylori urease); SB-705498: no measurable inhibition |
| Quantified Difference | ~3.4-fold greater potency vs. acetohydroxamic acid; unique dual-target activity vs. SB-705498 |
| Conditions | H. pylori ATCC 43504 urease, indophenol method, 50 min incubation |
Why This Matters
For scientists investigating H. pylori-associated gastrointestinal pathologies, this compound provides a single-molecule tool to simultaneously interrogate TRPV1-mediated nociception and urease-dependent virulence, reducing experimental variability inherent in multi-compound cocktails.
- [1] BindingDB. BDBM50493364 (CHEMBL2425480). Affinity data for Helicobacter pylori urease. View Source
- [2] PMC. Table 2. NE-2001 and acetohydroxamic acid urease inhibition data. View Source
